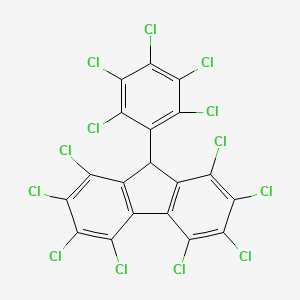
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene is a highly chlorinated organic compound with the molecular formula C19Cl13. It is known for its unique structure, which includes a fluorene backbone substituted with multiple chlorine atoms and a pentachlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene typically involves the chlorination of fluorene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully dechlorinated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated fluorenone derivatives, while reduction can produce partially dechlorinated fluorenes. Substitution reactions can result in the formation of hydroxylated or aminated fluorenes .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene involves its interaction with molecular targets and pathways within biological systems. The compound’s high degree of chlorination allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octachlorodibenzofuran: Another highly chlorinated compound with a similar structure but different functional groups.
1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin: A related compound with a dioxin structure, known for its environmental persistence and toxicity.
Pentachlorophenol: A chlorinated phenol compound with similar chlorination patterns but different applications.
Uniqueness
1,2,3,4,5,6,7,8-Octachloro-9-(pentachlorophenyl)-9H-fluorene is unique due to its specific substitution pattern and the presence of both a fluorene backbone and a pentachlorophenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
88180-05-6 |
|---|---|
Molekularformel |
C19HCl13 |
Molekulargewicht |
690.1 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octachloro-9-(2,3,4,5,6-pentachlorophenyl)-9H-fluorene |
InChI |
InChI=1S/C19HCl13/c20-7-2-1(6-11(24)17(30)19(32)18(31)12(6)25)3-5(4(2)9(22)15(28)13(7)26)10(23)16(29)14(27)8(3)21/h1H |
InChI-Schlüssel |
PBCBVSMYALVSMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


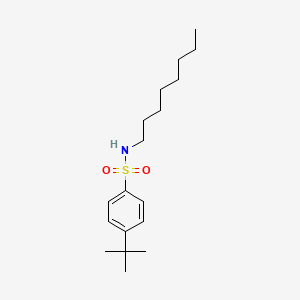
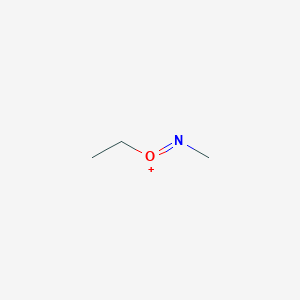
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
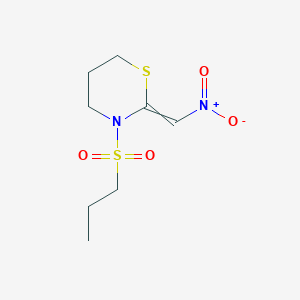
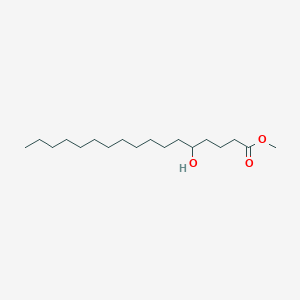


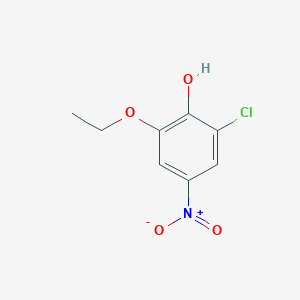
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
